Comparative Molecular Topology and Lipophilicity: Decahydro vs. Aromatic 1,8-Naphthyridine
The fully saturated decahydro-1,8-naphthyridine exhibits a significantly different molecular topology and predicted lipophilicity compared to its planar, aromatic counterpart, 1,8-naphthyridine. This difference is quantifiable via the predicted partition coefficient (LogP) and polar surface area (PSA), which are key parameters for estimating membrane permeability and bioavailability [1]. The decahydro compound has a calculated LogP of 1.35 and a PSA of 24.06 Ų, indicating moderate lipophilicity [2]. In contrast, the aromatic 1,8-naphthyridine has a calculated LogP of 1.18 and a PSA of 25.78 Ų [3]. The increased LogP for the decahydro form suggests a shift towards higher lipophilicity, while its slightly reduced PSA may reflect its non-planar, folded conformation.
| Evidence Dimension | Physicochemical Properties (LogP, PSA) |
|---|---|
| Target Compound Data | LogP = 1.35; PSA = 24.06 Ų |
| Comparator Or Baseline | 1,8-Naphthyridine: LogP = 1.18; PSA = 25.78 Ų |
| Quantified Difference | ΔLogP = +0.17; ΔPSA = -1.72 Ų |
| Conditions | Predicted values from standard cheminformatics tools (e.g., based on molecular structure) [REFS-2, REFS-3] |
Why This Matters
The quantifiable difference in LogP and PSA can influence a compound's distribution and permeability in a biological system, making the decahydro derivative a distinct candidate for applications where moderate lipophilicity is desired over the properties of the aromatic core.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. View Source
- [2] Chemsrc. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,8-naphthyridine. CAS 13993-60-7. Accessed April 2026. View Source
- [3] PubChem. 1,8-Naphthyridine. Compound Summary CID 13123. Accessed April 2026. View Source
